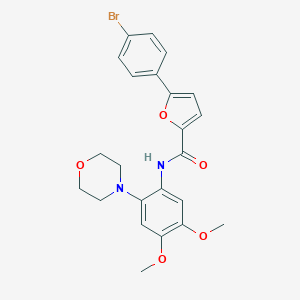
5-(4-bromophenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide, commonly known as BDF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF is a furan derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of BDF is not fully understood, but it has been shown to interact with the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. BDF has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
BDF has been shown to have various biochemical and physiological effects. In vitro studies have shown that BDF inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BDF has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Additionally, BDF has been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
BDF has several advantages for laboratory experiments, including its stability, solubility, and availability. BDF is a stable compound that can be easily synthesized in good yields, making it readily available for laboratory experiments. However, one limitation of BDF is its potential toxicity, which must be taken into consideration when conducting experiments with this compound.
将来の方向性
There are several future directions for further research on BDF. One potential direction is to further investigate the mechanism of action of BDF and its interaction with the sigma-1 receptor. Additionally, further studies are needed to determine the optimal dosage and administration route for BDF in cancer and neurological disorders. Finally, the potential toxicity of BDF must be further investigated to ensure its safety for therapeutic use.
Conclusion
In conclusion, BDF is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. Further research is needed to fully understand the therapeutic potential of BDF and to determine its safety for therapeutic use.
合成法
BDF can be synthesized through various methods, including the reaction of 4-bromoaniline with 4,5-dimethoxy-2-nitrobenzaldehyde followed by reduction with sodium borohydride and finally, reaction with furan-2-carboxylic acid. Another method involves the reaction of 4-bromoaniline with 4,5-dimethoxy-2-nitroacetophenone followed by reduction with lithium aluminum hydride and finally, reaction with furan-2-carboxylic acid. Both methods have been successfully used to synthesize BDF in good yields.
科学的研究の応用
BDF has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. BDF has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, BDF has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C23H23BrN2O5 |
|---|---|
分子量 |
487.3 g/mol |
IUPAC名 |
5-(4-bromophenyl)-N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H23BrN2O5/c1-28-21-13-17(18(14-22(21)29-2)26-9-11-30-12-10-26)25-23(27)20-8-7-19(31-20)15-3-5-16(24)6-4-15/h3-8,13-14H,9-12H2,1-2H3,(H,25,27) |
InChIキー |
YHHCSSGLUIWSEY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)N4CCOCC4)OC |
正規SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)N4CCOCC4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)

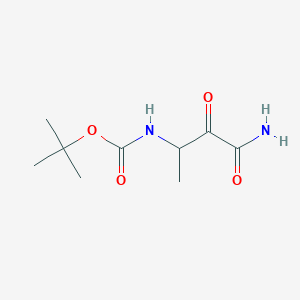


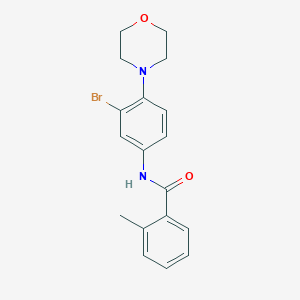
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
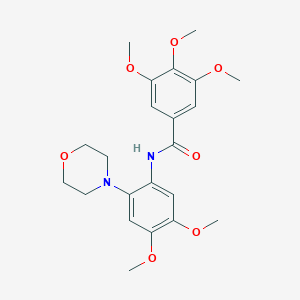
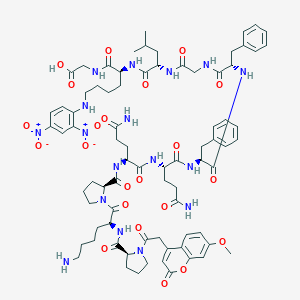
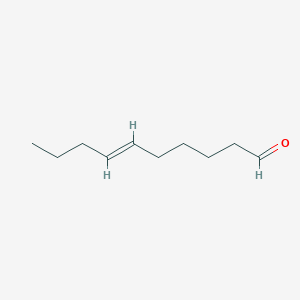
![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)